molecular formula C6H10O2 B2870608 4-Methyl-1,6-dioxaspiro[2.4]heptane CAS No. 2022824-68-4

4-Methyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2870608
CAS No.: 2022824-68-4
M. Wt: 114.144
InChI Key: BGDIVNUHMPYBEG-UHFFFAOYSA-N
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Description

4-Methyl-1,6-dioxaspiro[2.4]heptane is a bicyclic organic compound characterized by a spiro junction connecting a 2-membered and a 4-membered ring. The "1,6-dioxa" designation indicates the presence of two oxygen atoms in the larger (4-membered) ring, forming ether linkages. The methyl substituent at position 4 introduces steric and electronic effects, influencing reactivity and physical properties.

Properties

IUPAC Name

4-methyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-7-3-6(5)4-8-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDIVNUHMPYBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Spirocyclic frameworks are notable for their conformational rigidity and diverse applications in medicinal chemistry and materials science. Below, 4-methyl-1,6-dioxaspiro[2.4]heptane is compared with three analogs: 1-phenyl-4,7-dioxaspiro[2.4]heptane, 6,6-difluoro-4-azaspiro[2.4]heptane hydrochloride, and 1,1,2,2-tetracyanospiro[2.4]heptane.

Structural and Functional Group Differences

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features
This compound C₆H₁₀O₂ Methyl, two ether oxygens Enhanced rigidity due to spiro system; methyl group may hinder ring-opening reactions.
1-Phenyl-4,7-dioxaspiro[2.4]heptane C₁₁H₁₂O₂ Phenyl, two ether oxygens Aromatic phenyl increases molecular weight (176.21 g/mol) and π-π stacking potential.
6,6-Difluoro-4-azaspiro[2.4]heptane HCl C₆H₁₀ClF₂N Fluorine, nitrogen, hydrochloride Electronegative fluorine stabilizes the structure; nitrogen enables salt formation.
1,1,2,2-Tetracyanospiro[2.4]heptane C₉H₈N₄ Four cyano groups Electron-withdrawing cyano groups increase reactivity (e.g., hydrolysis to carboxylates).

Physical and Chemical Properties

Property This compound 1-Phenyl-4,7-dioxaspiro 6,6-Difluoro-4-azaspiro Tetracyanospiro
Molecular Weight (g/mol) ~114 (estimated) 176.21 193.6 172.19
Boiling/Melting Point Likely low (volatile ethers) Not reported 185–189°C (HCl salt) Not reported
Solubility Moderate in polar solvents Low (aromatic dominance) High (ionic HCl salt) Low (cyano hydrophobicity)
Reactivity Ether ring-opening under acid/base Stable due to aromaticity Acid-sensitive (F substituents) Hydrolyzes to carboxylates

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